molecular formula C15H18N4O2 B8349002 2-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)ethanol

2-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)ethanol

Cat. No.: B8349002
M. Wt: 286.33 g/mol
InChI Key: LQRYIPGCBAUCJS-UHFFFAOYSA-N
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Description

2-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)ethanol is a complex organic compound that belongs to the class of imidazoquinolines. These compounds are known for their diverse biological activities, including antiviral, antitumor, and immunomodulatory properties. The unique structure of this compound, featuring an imidazoquinoline core with an ethoxymethyl and amino group, contributes to its distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)ethanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzonitrile with ethyl chloroacetate in the presence of a base can yield the imidazoquinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production requires careful control of reaction parameters, such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include various substituted imidazoquinolines, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

2-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)ethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)ethanol involves its interaction with molecular targets such as Toll-like receptors (TLRs). By binding to TLRs, the compound can activate signaling pathways that lead to the production of cytokines and other immune modulators. This activation can enhance the body’s immune response against infections and tumors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)ethanol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxymethyl and amino groups enhance its solubility and ability to interact with biological targets, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C15H18N4O2

Molecular Weight

286.33 g/mol

IUPAC Name

2-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]ethanol

InChI

InChI=1S/C15H18N4O2/c1-2-21-9-12-18-13-14(19(12)7-8-20)10-5-3-4-6-11(10)17-15(13)16/h3-6,20H,2,7-9H2,1H3,(H2,16,17)

InChI Key

LQRYIPGCBAUCJS-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NC2=C(N1CCO)C3=CC=CC=C3N=C2N

Origin of Product

United States

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